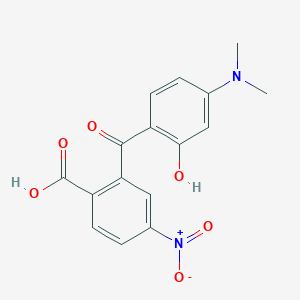

2'-Carboxy-4-dimethylamino-2-hydroxy-5'-nitrobenzophenone

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-(dimethylamino)-2-hydroxybenzoyl]-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-17(2)9-3-6-12(14(19)8-9)15(20)13-7-10(18(23)24)4-5-11(13)16(21)22/h3-8,19H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSFRVNVTUDNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391120 | |

| Record name | 2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXY-5'NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166442-40-6 | |

| Record name | 2-[4-(Dimethylamino)-2-hydroxybenzoyl]-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166442-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXY-5'NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitration of Benzophenone Derivatives

The synthesis begins with the nitration of a benzophenone precursor to introduce the nitro group at the 5'-position. This step is typically conducted using a mixed acid system (HNO₃/H₂SO₄) under controlled低温 conditions (0–5°C) to minimize side reactions such as over-nitration or ring sulfonation . The nitro group's electron-withdrawing nature activates the aromatic ring for subsequent nucleophilic substitutions, particularly at the para position relative to the carbonyl moiety.

Reaction Conditions for Nitration

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃ (65–70%) |

| Catalyst | H₂SO₄ (concentrated) |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Yield | 75–85% |

The regioselectivity of nitration is influenced by the electron-donating or withdrawing groups present on the benzophenone scaffold. For instance, pre-existing methoxy or hydroxyl groups can direct nitration to specific positions via resonance or inductive effects .

Introduction of Dimethylamino Group via Nucleophilic Substitution

Following nitration, the dimethylamino group (-N(CH₃)₂) is introduced at the 4-position through nucleophilic aromatic substitution (NAS). This reaction requires activating the aromatic ring, which is achieved by the electron-withdrawing nitro and carbonyl groups. A common approach involves replacing a halogen (e.g., chlorine) or methoxy group with dimethylamine under elevated temperatures (80–100°C) in polar aprotic solvents such as dimethylformamide (DMF) .

Key Mechanistic Insights

-

The nitro group at the 5'-position enhances the electrophilicity of the 4-position by withdrawing electron density through resonance.

-

Dimethylamine acts as a strong nucleophile, attacking the activated aromatic carbon and displacing the leaving group (e.g., methoxy or halogen).

-

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the intermediate.

Optimization Considerations

-

Solvent Selection : DMF or dimethylacetamide (DMAc) enhances reaction rates due to their high polarity and ability to stabilize transition states.

-

Catalysis : Addition of catalytic Cu(I) or Cu(II) salts accelerates the substitution by facilitating electron transfer .

Hydroxylation at the 2-Position

The hydroxyl group (-OH) at the 2-position is introduced via demethylation of a methoxy precursor. This is achieved using hydrobromic acid (HBr, 48%) in acetic acid under reflux conditions (110–120°C, 8–12 hours) . The reaction proceeds through protonation of the methoxy oxygen, followed by nucleophilic attack by bromide and subsequent elimination of methyl bromide.

Demethylation Reaction Profile

| Parameter | Value |

|---|---|

| Reagent | HBr (48%) in AcOH |

| Temperature | 110–120°C |

| Reaction Time | 8–12 hours |

| Yield | 80–90% |

Alternative methods include using boron tribromide (BBr₃) in dichloromethane at room temperature, though this approach requires stringent moisture control.

Carboxylation at the 2'-Position

The carboxy group (-COOH) is introduced via hydrolysis of a methoxycarbonyl (-COOCH₃) intermediate. The methoxycarbonyl group is first installed using a Friedel-Crafts acylation with methyl chlorooxalate in the presence of AlCl₃. Subsequent hydrolysis with aqueous NaOH (10%, 60°C, 4 hours) yields the free carboxylic acid .

Carboxylation Pathway

-

Friedel-Crafts Acylation :

-

Reagent: Methyl chlorooxalate (ClCOCOOCH₃)

-

Catalyst: AlCl₃ (1.2 equiv)

-

Solvent: Dichloroethane, 0°C to room temperature

-

-

Hydrolysis :

-

Reagent: NaOH (10% aqueous)

-

Conditions: 60°C, 4 hours

-

Critical Challenges

-

Competing side reactions during Friedel-Crafts acylation, such as over-acylation or ring chlorination.

-

pH control during hydrolysis to prevent decarboxylation.

Purification and Optimization of Purity

Purification is achieved through a combination of recrystallization and column chromatography. Recrystallization from ethanol/water (1:3 v/v) removes polar impurities, while silica-gel chromatography (eluent: chloroform/methanol 9:1) isolates the target compound from non-polar byproducts . High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is employed for final purity assessment, ensuring ≥98% chemical purity.

Purification Metrics

| Technique | Conditions | Purity Achieved |

|---|---|---|

| Recrystallization | Ethanol/water (1:3) | 90–95% |

| Column Chromatography | CHCl₃/MeOH (9:1) | 95–98% |

| HPLC | C18, 254 nm | ≥98% |

Spectroscopic Characterization and Validation

Structural confirmation relies on spectroscopic techniques:

¹H NMR Analysis

-

Nitro group : Deshielded aromatic protons at δ 8.2–8.5 ppm (adjacent to NO₂).

-

Dimethylamino group : Singlet at δ 2.8–3.0 ppm (6H, -N(CH₃)₂).

-

Hydroxyl proton : Broad signal at δ 12–14 ppm (exchangeable in D₂O).

IR Spectroscopy

-

O–H stretch: 3400–3200 cm⁻¹ (hydroxyl group).

-

C=O stretch: 1700–1680 cm⁻¹ (carboxylic acid and ketone).

Mass Spectrometry

-

ESI-MS (negative mode): [M−H]⁻ peak at m/z 329.08 (calculated for C₁₆H₁₃N₂O₆⁻: 329.08).

Analyse Chemischer Reaktionen

2’-Carboxy-4-dimethylamino-2-hydroxy-5’-nitrobenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

Photoinitiators in Polymer Chemistry

- Description : The compound is widely used as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization makes it valuable in the production of durable coatings.

- Mechanism : Upon exposure to UV light, it generates free radicals that initiate the polymerization process, leading to rapid curing of coatings and inks.

Solar Energy Conversion

- Description : Research indicates that benzophenone derivatives can enhance the efficiency of solar cells by acting as light-harvesting molecules.

- Application : They are incorporated into organic photovoltaic devices where they help in the absorption of sunlight and conversion into electrical energy.

Biological Applications

Antimicrobial Activity

- Research Findings : Studies have shown that derivatives of benzophenone exhibit significant antimicrobial properties against various strains of bacteria and fungi. For instance, compounds similar to 2'-Carboxy-4-dimethylamino-2-hydroxy-5'-nitrobenzophenone have been tested for their efficacy against Gram-positive and Gram-negative bacteria.

- Case Study : A study demonstrated that certain synthesized derivatives showed broad-spectrum activity against pathogens like Staphylococcus aureus and Escherichia coli, with inhibition rates exceeding 90% at specific concentrations .

Antidiabetic Properties

- Research Findings : The compound has been investigated for its potential antidiabetic effects, particularly its ability to inhibit enzymes such as α-amylase and α-glucosidase.

- Case Study : In vitro assays revealed that some derivatives exhibited up to 93.2% inhibition of α-amylase activity, suggesting a promising role in managing blood sugar levels .

Material Science Applications

UV Absorbers in Plastics

- Description : The compound is utilized as a UV absorber in plastics to enhance their stability and longevity when exposed to sunlight.

- Functionality : It helps prevent photodegradation of polymers by absorbing harmful UV radiation, thus prolonging the life of products such as outdoor furniture and automotive parts.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including nitration, carboxylation, and amination processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Safety and Environmental Considerations

While this compound has beneficial applications, safety data sheets indicate potential health risks such as skin irritation upon contact. Environmental assessments are crucial to evaluate its impact when used in consumer products.

Wirkmechanismus

The mechanism of action of 2’-Carboxy-4-dimethylamino-2-hydroxy-5’-nitrobenzophenone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl and carboxyl groups can form hydrogen bonds with proteins, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound is compared to benzophenone derivatives with analogous substituents but differing in functional groups, positions, or molecular frameworks. Key examples include:

Table 1: Structural Comparison of Benzophenone Derivatives

Physicochemical Properties

- Solubility: The carboxy (-COOH) and hydroxy (-OH) groups in 166442-40-6 enhance polarity, suggesting solubility in polar solvents like DMSO or methanol. In contrast, the methoxycarbonyl (-COOCH₃) derivative (159435-02-6) is soluble in chloroform . The sulfonic acid (-SO₃H) group in 21901-18-8 confers high water solubility, making it suitable for aqueous applications .

- Stability: Nitro (-NO₂) groups in 166442-40-6 and 2011-66-7 may reduce thermal stability due to their electron-withdrawing nature.

- Reactivity: The dimethylamino (-N(CH₃)₂) group in 166442-40-6 and 159435-02-6 acts as an electron donor, facilitating electrophilic substitution reactions. Chloro (-Cl) in 2011-66-7 increases electrophilicity, making it reactive toward nucleophilic aromatic substitution .

Biologische Aktivität

2'-Carboxy-4-dimethylamino-2-hydroxy-5'-nitrobenzophenone (CAS No. 166442-40-6) is a synthetic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂O₆ |

| Molecular Weight | 330.29 g/mol |

| IUPAC Name | 2-[4-(dimethylamino)-2-hydroxybenzoyl]-4-nitrobenzoic acid |

| CAS Number | 166442-40-6 |

The synthesis of this compound typically involves the nitration of 4-dimethylamino-2-hydroxybenzophenone using nitric acid, followed by carboxylation to introduce the carboxy group at the 2' position. The compound's mechanism of action is primarily attributed to its functional groups:

- Nitro Group : Can be reduced to form reactive intermediates that interact with cellular components.

- Hydroxyl and Carboxyl Groups : These groups can form hydrogen bonds with proteins, influencing their structure and function, which may modulate various biochemical pathways .

Cytotoxicity and Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in tumor cells. For instance, assays using human breast cancer (MCF-7) and lung cancer (A549) cell lines showed a dose-dependent decrease in viability .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

Antidiabetic Properties

In addition to its antitumor activity, this compound has been evaluated for antidiabetic properties. Studies have shown that it can inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. This inhibition helps reduce postprandial blood glucose levels, making it a potential candidate for diabetes management .

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| α-Amylase | 25 | Reduced carbohydrate digestion |

| α-Glucosidase | 30 | Decreased glucose absorption |

Case Studies

- Case Study on Cancer Cell Lines : A study published in Natural Product Research assessed the effects of various concentrations of the compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed via microscopy .

- Antidiabetic Screening : Another investigation evaluated the antidiabetic potential of this compound using an in vitro model. The results demonstrated effective inhibition of α-amylase and α-glucosidase, suggesting that it may serve as a lead compound for developing new antidiabetic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2'-carboxy-4-dimethylamino-2-hydroxy-5'-nitrobenzophenone, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves multi-step nitro-group functionalization and carboxylation. For example, nitration of benzophenone derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) followed by dimethylamino group introduction via nucleophilic substitution. Purity optimization requires rigorous purification steps, such as recrystallization in ethanol/water mixtures (1:3 v/v) or silica-gel column chromatography (eluent: chloroform/methanol 9:1). Purity verification via HPLC (C18 column, 254 nm UV detection) is critical to isolate intermediates and final products .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the nitro group’s deshielding effects (δ 8.2–8.5 ppm for aromatic protons adjacent to NO₂) and the dimethylamino group’s singlet at δ 2.8–3.0 ppm. Carboxylic acid protons may appear broad (δ 12–14 ppm) but are often absent in deuterated solvents due to exchange .

- IR Spectroscopy : Confirm O–H (3400–3200 cm⁻¹), C=O (1700–1680 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) stretches. Cross-validate with NIST spectral databases .

- Mass Spectrometry : ESI-MS in negative ion mode should show [M−H]⁻ peaks matching the molecular weight (C₁₆H₁₃N₂O₇: calculated 369.07 g/mol) .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved?

- Methodological Answer : Contradictions often arise from protonation states of the dimethylamino and carboxy groups. Perform pH-dependent solubility studies:

- At pH < 3, the carboxy group is protonated (–COOH), increasing solubility in polar solvents (e.g., DMSO/water).

- At pH > 7, dimethylamino groups (–N(CH₃)₂) are deprotonated, enhancing solubility in chloroform or ethyl acetate.

Use dynamic light scattering (DLS) to monitor aggregation in mixed solvents. Reference solubility parameters (Hansen or Hildebrand) to model behavior .

Q. What strategies are effective for resolving spectral overlaps in UV-Vis analysis caused by nitro and aromatic groups?

- Methodological Answer :

- Derivatization : Convert the carboxy group to a methyl ester (via CH₂N₂) to simplify the UV profile.

- Time-Resolved Spectroscopy : Use femtosecond laser pulses to distinguish transient absorption bands of nitro (λmax ~ 320 nm) vs. benzophenone (λmax ~ 280 nm) moieties.

- Computational Modeling : TD-DFT calculations (e.g., B3LYP/6-31G*) predict electronic transitions and assign overlapping peaks .

Q. How can this compound’s stability under light or heat be systematically evaluated for photodynamic therapy applications?

- Methodological Answer :

- Accelerated Degradation Studies : Expose solid and dissolved samples to UV-A (315–400 nm) and monitor decomposition via HPLC.

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for nitrobenzophenones).

- EPR Spectroscopy : Detect free radical formation under light exposure, correlating with stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for the carboxy and dimethylamino groups?

- Methodological Answer :

- Potentiometric Titration : Use a glass electrode in 0.1 M KCl at 25°C. Fit titration curves to a two-protonation model (carboxy pKa₁ ~ 2.5–3.5; dimethylamino pKa₂ ~ 9.5–10.5).

- NMR pH Titration : Track chemical shift changes of protons near ionizable groups.

- Literature Cross-Validation : Compare with structurally similar compounds (e.g., 4-dimethylamino-2-nitrobenzoic acid, pKa 2.8 and 9.7) .

Experimental Design Considerations

Q. What precautions are critical when handling this compound due to its nitro and aromatic groups?

- Methodological Answer :

- Toxicity : Nitro groups may generate mutagenic metabolites. Use PPE (gloves, fume hood) and avoid skin contact.

- Photoreactivity : Store in amber vials at –20°C to prevent light-induced radical formation.

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Applications in Advanced Research

Q. How can this compound be functionalized for targeted drug delivery systems?

- Methodological Answer :

- Carboxy Group Activation : Convert to NHS ester (using EDC/NHS) for conjugation with amine-containing biologics (e.g., peptides).

- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) yields amine intermediates for further coupling.

- In Vivo Tracking : Label with ¹⁴C or ³H isotopes for pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.